2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine
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Overview
Description
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that features both pyridine and trifluoromethyl groups
Mechanism of Action
Target of Action
It’s known that pyridine derivatives have been used in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds.
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Result of Action
It’s known that pyridine derivatives have potential biological activities .
Action Environment
It’s known that the stability of organoboron compounds, which are often used in the synthesis of pyridine derivatives, can be affected by air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and 4-(trifluoromethyl)pyridine as the primary starting materials.
Coupling Reaction: A common method for synthesizing this compound is through a Suzuki–Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(trifluoromethyl)pyridine: A simpler analog used in various chemical syntheses.
Uniqueness
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine is unique due to the presence of both a methylpyridinyl and a trifluoromethyl group, which confer distinct chemical and physical properties. These properties make it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-8-10(3-2-5-16-8)18-11-7-9(4-6-17-11)12(13,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPZQBJHHIYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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